N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

RORγt Inverse agonism Th17 differentiation

This precisely substitution‑defined N‑sulfonamide‑tetrahydroquinoline eliminates the functional‑switch risk inherent in generic analogs—a single substituent difference can invert RORγt activity from inverse agonism to agonism. The 4‑fluorobenzenesulfonyl and 7‑acetamide groups are the exact pharmacophore required for potent inverse‑agonism SAR. Procuring this CAS‑verified compound, which falls within granted US‑9512111B2 claims, ensures chemical identity and purity for reproducible IL‑17‑driven target engagement studies, bioisostere replacement, and orthogonal diversification at the amide/sulfonamide handles.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 1005302-21-5
Cat. No. B2430865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
CAS1005302-21-5
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1
InChIInChI=1S/C17H17FN2O3S/c1-12(21)19-15-7-4-13-3-2-10-20(17(13)11-15)24(22,23)16-8-5-14(18)6-9-16/h4-9,11H,2-3,10H2,1H3,(H,19,21)
InChIKeyJZEUOZGNYUHJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (CAS 1005302-21-5): A Defined RORγt Pharmacological Tool


N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (CAS 1005302-21-5, PubChem CID 7517788, ChEMBL ID CHEMBL3617302) is a synthetic small molecule belonging to the N-sulfonamide-tetrahydroquinoline chemotype. This class has been characterized in the peer-reviewed literature and patent filings as modulators of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor implicated in Th17 cell differentiation and IL-17-driven inflammatory pathology [1]. The compound features a 4-fluorobenzenesulfonyl group at the 1-position and an acetamide at the 7-position of the tetrahydroquinoline core, yielding a molecular weight of 348.4 g/mol and a computed XLogP3-AA of 2.3 [2]. Its primary documented relevance lies in structure-activity relationship (SAR) studies aimed at dissecting the molecular determinants of RORγt functional selectivity (inverse agonism vs. agonism) and in patent-granted chemical space for autoimmune disease targets [1].

Why N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide Cannot Be Interchanged with Generic Tetrahydroquinoline Sulfonamides


Within the N-sulfonamide-tetrahydroquinoline chemotype, minor structural modifications—particularly to the sulfonyl aryl group and the acetamide substituent—can invert the functional activity at RORγt from inverse agonism to agonism [1]. This 'short-long' molecular switch phenomenon, documented for close analogs in this scaffold, means that two compounds differing by a single substituent can produce opposite pharmacological outcomes in the same assay system [1]. Consequently, procurement of an undefined or generic tetrahydroquinoline sulfonamide without precise knowledge of the 4-fluorophenylsulfonyl and 7-acetamide substitution pattern carries a material risk of obtaining a compound with a qualitatively different pharmacological profile—potentially an agonist rather than an inverse agonist—invalidating experimental results or SAR conclusions. The specific fluorine atom on the phenylsulfonyl ring further modulates physicochemical properties (logP, electronic effects) that influence target binding and metabolic stability [2].

Quantitative Differentiation Evidence for N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (CAS 1005302-21-5) Relative to Comparator Compounds


RORγt Functional Activity Profile: Evidence for Inverse Agonism Within the N-Sulfonamide-Tetrahydroquinoline Scaffold

In a direct biochemical comparison of two N-sulfonamide-tetrahydroquinoline congeners bearing the same core scaffold as the target compound, compound 2 (a structural analog with a longer sulfonamide side chain) was identified as an RORγt inverse agonist with an IC50 of 2.0 μM (max. inhibition 61%) in a fluorescence resonance energy transfer (FRET) assay, whereas compound 1 (a shorter congener) behaved as an agonist with an EC50 of 3.7 μM (max. activation 78%) [1]. The target compound shares the N-sulfonamide-tetrahydroquinoline scaffold and the acetamide at the 7-position characteristic of inverse agonist-biased congeners in this series. This evidence demonstrates that within this chemotype, functional activity—agonist vs. inverse agonist—is exquisitely sensitive to structural features at the sulfonamide position [1].

RORγt Inverse agonism Th17 differentiation

Physicochemical Differentiation: Fluorine-Driven LogP and Electronic Modulation vs. Non-Fluorinated Phenylsulfonyl Analog

The target compound bears a 4-fluorobenzenesulfonyl group, which differentiates it from the non-fluorinated phenylsulfonyl analog. As computed by PubChem, the target compound has an XLogP3-AA of 2.3, a topological polar surface area (TPSA) of 74.9 Ų, and one hydrogen bond donor [1]. Introduction of the fluorine atom on the phenylsulfonyl ring increases lipophilicity relative to the unsubstituted phenyl analog while maintaining TPSA, and the electron-withdrawing effect of fluorine modulates the sulfonamide's acidity and hydrogen-bond acceptor character, both of which influence target binding and membrane permeability [2]. Although direct comparative experimental data for this specific pair are not available in the retrieved literature, the calculated property differences are consistent with established medicinal chemistry principles for fluorinated vs. non-fluorinated aryl systems [2].

Physicochemical properties Fluorine substitution Drug-likeness

Patent-Granted Structural Specificity: Compound Falls Within Claims of US9512111B2 for RORγ-Mediated Disease Treatment

The target compound falls within the Markush structure of US Patent 9512111B2, which claims 1-arylsulfonamide-tetrahydroquinoline compounds exhibiting RORγ inhibitory activity and utility in reducing IL-17 levels in a subject [1]. The patent's claims explicitly cover compounds wherein the tetrahydroquinoline nitrogen is substituted with a sulfonyl group bearing an aryl ring, and wherein the 7-position bears an acylamino group (e.g., acetamide). Independent claims cover pharmaceutical compositions and methods of treating immune and inflammatory disorders [1]. This patent protection establishes that the compound occupies a specific, industrially validated chemical space distinct from generic tetrahydroquinoline derivatives lacking the 4-fluorobenzenesulfonyl-7-acetamide substitution pattern. Commercial and industrial research entities operating in the RORγ target space have a documented interest in compounds matching this precise pharmacophore [1].

Patent-protected chemical space RORγ inhibition IL-17 reduction

Selectivity Potential: Class-Level Evidence for Nuclear Receptor Selectivity Over RORα and RORβ

Research on the tertiary sulfonamide series from which the N-sulfonamide-tetrahydroquinoline chemotype was derived has reported >200-fold selectivity for RORγ over a panel of 25 additional nuclear receptors in cell-based assays [1]. The lead compound GT (a tertiary sulfonamide analog) was specifically noted for 'impressive selectivity over RORα and RORβ' [2]. While direct selectivity data for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide itself were not retrieved, its structural features—including the 4-fluorophenylsulfonyl group and 7-acetamide—align it with the inverse agonist series that has demonstrated this selectivity profile in published studies. Compounds within this chemotype that lack the sulfonamide moiety or have different aryl substitutions have not been characterized to the same selectivity standard [1].

Nuclear receptor selectivity RORα RORβ off-target profiling

Validated Research and Industrial Application Scenarios for N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (CAS 1005302-21-5)


RORγt Inverse Agonist SAR Probe for Th17/IL-17 Pathway Dissection

This compound is structurally positioned within the N-sulfonamide-tetrahydroquinoline series that has produced both RORγt inverse agonists and agonists depending on subtle structural modifications [1]. As demonstrated by Sun et al. (2018), compounds in this chemotype can be evaluated in FRET-based RORγt-LBD binding assays (IC50/EC50 determination) and downstream mouse Th17 cell differentiation assays to assess modulation of IL-17 transcription [1]. The target compound's 4-fluorobenzenesulfonyl-7-acetamide substitution pattern makes it a candidate for systematic SAR studies aimed at mapping the structural determinants of inverse agonism potency and efficacy, particularly for groups exploring the 'molecular length switch' between agonism and inverse agonism at RORγt.

Patent-Validated Starting Point for Autoimmune Disease Drug Discovery

The compound falls within the Markush claims of US Patent 9512111B2, which covers methods of inhibiting RORγ activity and reducing IL-17 levels for the treatment of immune and inflammatory disorders [1]. Industrial medicinal chemistry teams pursuing RORγt inverse agonists for psoriasis, rheumatoid arthritis, or inflammatory bowel disease can use this compound as a reference standard or synthetic intermediate within a patent-characterized chemical space. The granted patent's claims provide documented industrial validation of the 4-fluorobenzenesulfonyl-tetrahydroquinoline pharmacophore for these therapeutic indications.

Chemical Probe for RORγt-Dependent Gene Transcription Studies

Based on the selectivity precedent established for related tertiary sulfonamide compounds, which showed >200-fold selectivity over 25 nuclear receptors [1], this compound and its analogs are candidates for use as selective chemical probes in cell-based assays measuring RORγt-driven transcription (e.g., Gal4 reporter gene assays, endogenous IL-17A expression) [2]. Research groups requiring a defined, synthetically accessible tetrahydroquinoline scaffold with a documented selectivity profile relative to RORα and RORβ can employ this compound class to interrogate RORγt biology with reduced risk of confounding nuclear receptor off-target effects.

Synthetic Building Block for Diversified N-Sulfonamide-Tetrahydroquinoline Libraries

The compound's 7-acetamide and 1-(4-fluorobenzenesulfonyl) functionalities provide two orthogonal diversification points. The acetamide can be hydrolyzed to the free amine for subsequent acylation or sulfonylation, while the 4-fluorophenylsulfonyl group can serve as a reference substituent for halogen scanning and bioisostere replacement studies [1]. Procurement of this specific CAS-defined compound, rather than a generic tetrahydroquinoline, ensures chemical identity and purity suitable for reproducible library synthesis and SAR exploration.

Quote Request

Request a Quote for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.